Cas no 1355174-59-2 (1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine)
1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine
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- Inchi: 1S/C16H27N3S/c1-6-18-9-11-19(12-10-18)15-8-7-14(13(2)17-15)20-16(3,4)5/h7-8H,6,9-12H2,1-5H3
- InChI Key: KQZREYMTCOMQMF-UHFFFAOYSA-N
- SMILES: N1(C2=NC(C)=C(SC(C)(C)C)C=C2)CCN(CC)CC1
1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499743-1g |
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine |
1355174-59-2 | 97% | 1g |
$1061 | 2022-09-03 |
1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine
Introduction to 1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine (CAS No. 1355174-59-2)
1-(5-tert-Butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine, identified by its CAS number 1355174-59-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 5-tert-butylsulfanyl substituent on the pyridine ring and an ethyl group on the piperazine nitrogen, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 1-(5-tert-butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine involve meticulous attention to detail to ensure high purity and yield. The 5-tert-butylsulfanyl moiety enhances the lipophilicity of the molecule, making it more soluble in lipids and potentially improving its membrane permeability. This characteristic is particularly valuable in drug design, as it can facilitate better absorption and distribution within the body. Additionally, the 6-methyl group on the pyridine ring further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. Studies using molecular docking simulations have shown that 1-(5-tert-butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine exhibits potential interactions with various protein targets, including enzymes and receptors involved in neurological and cardiovascular diseases. These findings have spurred interest in exploring its pharmacological profile further.
In the realm of medicinal chemistry, the development of novel scaffolds like 1-(5-tert-butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine is driven by the need for more effective and selective therapeutic agents. The piperazine core is a well-established pharmacophore in many drugs, known for its ability to modulate neurotransmitter systems. By incorporating specific substituents such as 5-tert-butylsulfanyl and ethyl, researchers aim to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, enhancing its therapeutic potential.
One of the most promising areas of research involving 1-(5-tert-butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine is its potential application in treating neurological disorders. Preliminary studies have suggested that this compound may interact with dopamine receptors, making it a candidate for investigating its effects on conditions such as Parkinson's disease and schizophrenia. The ability of the tert-butylsulfanyl group to stabilize certain conformations of the molecule could also contribute to improved binding affinity and sustained activity.
The role of 1-(5-tert-butylsulfanyl-6-methyl-pyridin-2-yl)-4-ethyl-piperazine in drug development is further underscored by its versatility in chemical modifications. Researchers can explore derivatives of this compound by altering or replacing various substituents to optimize its biological activity. For instance, replacing the ethyl group with other alkyl or aryl groups could lead to new analogs with enhanced potency or selectivity. Such modifications are often guided by structureActivity relationship (SAR) studies, which help in understanding how changes in molecular structure affect biological function.
Another significant aspect of working with 1-(5-tert-butylsulfanyl-6-methyl-pyridin-2 - yl)-4 - ethyl - piperazine is its solubility profile. The presence of both polar (hydrogen bond donors) and nonpolar (lipophilic) regions makes it amenable to formulation into various drug delivery systems. This characteristic is crucial for achieving optimal bioavailability and therapeutic efficacy. Researchers are exploring methods to enhance its solubility further through prodrug strategies or co-crystallization techniques, which could expand its utility in clinical settings.
The safety profile of any pharmaceutical compound is paramount, and 1-(5 - tert - butyl - sulfanyl - 6 - methyl - pyridin - 2 - yl ) - 4 - ethyl - piperazine has undergone rigorous testing to assess its toxicity and potential side effects. Preliminary toxicology studies have indicated that this compound is well-tolerated at moderate doses, although further research is needed to fully characterize its long-term safety. Understanding how different metabolic pathways process this molecule will be essential for predicting any adverse effects it might have on human health.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 1-(5 - tert - butyl - sulfanyl - 6 - methyl - pyridin - 2 - yl ) - 4 - ethyl - piperazine. By rapidly testing thousands of compounds against various biological targets, researchers can identify promising candidates more efficiently than traditional methods allow. This approach has already led to several breakthroughs in drug discovery, including identifying novel leads for treating a wide range of diseases.
In conclusion,1-(5 - tert - butyl - sulfanyl - 6 - methyl - pyridin - 2 yl ) - 4 ethyl piperazine (CAS No. 1355174- 59 2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, potential biological activities, and favorable physicochemical properties make it an attractive candidate for further research. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
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